molecular formula C22H19N3O2 B10999844 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide

Cat. No.: B10999844
M. Wt: 357.4 g/mol
InChI Key: XIJSWPMBXHPZDY-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with benzyl chloride in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the benzyloxy-indole derivative with pyridine-3-yl acetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different substituents replacing the benzyloxy group.

Scientific Research Applications

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing biological processes. The compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide
  • 2-[5-(benzyloxy)-1H-indol-3-yl]-2-oxoacetamide
  • N-benzyl-2-[5-(benzyloxy)-1H-indol-3-yl]-N-methyl-2-oxoacetamide

Uniqueness

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide stands out due to its unique combination of the indole core with the pyridin-3-yl acetamide group. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C22H19N3O2/c26-22(24-19-7-4-11-23-14-19)15-25-12-10-18-13-20(8-9-21(18)25)27-16-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,24,26)

InChI Key

XIJSWPMBXHPZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CN=CC=C4

Origin of Product

United States

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